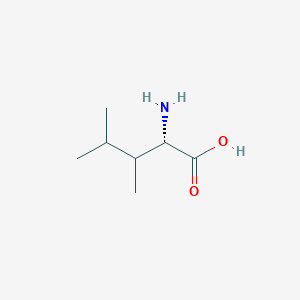

(2S)-2-Amino-3,4-dimethylpentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

(2S)-2-amino-3,4-dimethylpentanoic acid |

InChI |

InChI=1S/C7H15NO2/c1-4(2)5(3)6(8)7(9)10/h4-6H,8H2,1-3H3,(H,9,10)/t5?,6-/m0/s1 |

InChI Key |

VFEDCKXLINRKLV-GDVGLLTNSA-N |

Isomeric SMILES |

CC(C)C(C)[C@@H](C(=O)O)N |

Canonical SMILES |

CC(C)C(C)C(C(=O)O)N |

Origin of Product |

United States |

Contextualization Within Non Canonical Amino Acid Research Frameworks

(2S)-2-Amino-3,4-dimethylpentanoic acid falls under the broad and rapidly expanding category of non-canonical amino acids (ncAAs). These are amino acids that are not one of the 20 proteinogenic amino acids commonly found in nature. The deliberate incorporation of ncAAs into peptides and proteins is a powerful strategy to enhance their therapeutic properties. By introducing novel chemical functionalities and steric constraints, researchers can design peptides with increased resistance to enzymatic degradation, improved stability, and enhanced biological activity.

Strategic Significance As a Chiral Building Block in Advanced Synthesis

In the field of organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule can determine its efficacy and safety. (2S)-2-Amino-3,4-dimethylpentanoic acid, with its defined stereochemistry, serves as a valuable chiral building block. Chiral building blocks are molecular fragments that are used in the synthesis of larger, more complex molecules, imparting their chirality to the final product.

The use of such chiral synthons simplifies the synthesis of enantiomerically pure target molecules by avoiding the need for challenging chiral separation steps or complex asymmetric reactions later in the synthetic route. The amino and carboxylic acid functional groups of this compound provide versatile handles for a variety of chemical transformations, allowing for its incorporation into a wide range of molecular scaffolds. While specific examples of its use in the total synthesis of complex natural products are not yet widely reported in mainstream literature, its potential as a chiral starting material for the synthesis of novel pharmaceutical intermediates is an active area of interest.

Research Landscape and Emerging Applications

Enantioselective Synthesis Strategies

Asymmetric Catalysis Approaches

Asymmetric catalysis offers an efficient route to chiral amino acids by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While specific examples detailing the asymmetric catalytic synthesis of this compound are not extensively documented in publicly available literature, general principles of asymmetric hydrogenation of prochiral enamides or their precursors are applicable.

This approach typically involves the use of transition metal catalysts, such as rhodium or ruthenium, complexed with chiral phosphine (B1218219) ligands. The substrate, a dehydroamino acid derivative, undergoes hydrogenation with high stereoselectivity, dictated by the chiral environment of the catalyst. For the synthesis of a β,γ-dimethyl-substituted amino acid like the target compound, a suitable unsaturated precursor would be required. The choice of catalyst and reaction conditions is crucial to achieve high enantiomeric excess (ee) and diastereoselectivity.

Table 1: Key Considerations for Asymmetric Catalytic Hydrogenation

| Parameter | Description |

| Catalyst | Typically a transition metal (e.g., Rh, Ru) complexed with a chiral ligand (e.g., BINAP, DuPhos). |

| Substrate | A prochiral α,β-unsaturated amino acid derivative. |

| Solvent | Can significantly influence both reactivity and stereoselectivity. |

| Hydrogen Pressure | Affects the rate of reaction. |

| Temperature | Can impact both reaction rate and enantioselectivity. |

Further research is needed to explore and optimize specific catalyst systems for the direct asymmetric synthesis of this compound.

Chiral Auxiliary-Mediated Synthesis Methodologies

Chiral auxiliaries are powerful tools in asymmetric synthesis, where a chiral molecule is temporarily attached to a substrate to direct a stereoselective transformation. After the desired stereocenter(s) are established, the auxiliary is removed, yielding the enantiomerically enriched product.

A notable example in the synthesis of a closely related compound, Fmoc-protected (2S,3R)-3,4-dimethyl-2-(methylamino)pentanoic acid, highlights the utility of this approach. In this synthesis, a chiral oxazolidinone auxiliary is employed to introduce the first stereocenter with high enantioselectivity (>95:5 ee). This is followed by the use of Ellman's N-sulfinylimine chemistry to establish the stereochemistry at the α-amino group with high diastereoselectivity (95:5 dr). mdpi.com

The general strategy involves the following steps:

Attachment of a chiral auxiliary to a suitable starting material.

Diastereoselective alkylation or other C-C bond-forming reaction to introduce the desired side chain. The chiral auxiliary shields one face of the molecule, directing the incoming group to the opposite face.

Removal of the chiral auxiliary to afford the target amino acid.

Commonly used chiral auxiliaries for amino acid synthesis include Evans' oxazolidinones, Schöllkopf's bis-lactim ethers, and pseudoephedrine amides. The choice of auxiliary and the specific reaction conditions are critical for achieving high stereoselectivity.

Stereocontrolled Reactions for Alpha-Amino Acid Synthesis

Stereocontrolled reactions aim to control the formation of all stereocenters in a molecule. In the context of synthesizing the various diastereomers of 2-amino-3,4-dimethylpentanoic acid, a stepwise approach that allows for the selective formation of each chiral center is highly desirable.

A relevant study on the synthesis of all diastereomers of the related 2-amino-3-hydroxy-4,5-dimethylhexanoic acid provides a strategic blueprint. This synthesis begins with a chiral starting material, Garner's aldehyde, to set the initial stereocenter. The subsequent steps involve the diastereoselective introduction of the remaining stereocenters through reactions such as the addition of an organolithium reagent to an aldehyde and a diastereoselective hydrogenation. nih.gov The stereochemical outcome of the hydrogenation step can often be influenced by the existing stereocenters in the molecule and the choice of catalyst and reaction conditions. nih.gov

This type of substrate-controlled diastereoselective approach, where the chirality in the starting material directs the formation of new stereocenters, is a powerful strategy for the synthesis of complex molecules with multiple stereocenters.

Enzymatic Synthesis and Biocatalytic Resolution Techniques

Enzymes offer a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Their high specificity often leads to products with excellent enantiomeric and diastereomeric purity under mild reaction conditions.

Amine Transaminase Applications in Non-Canonical Amino Acid Production

Amine transaminases (ATAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. diva-portal.org This capability makes them highly valuable for the asymmetric synthesis of chiral amines and amino acids. nih.gov

The synthesis of this compound using an ATA would involve the stereoselective amination of the corresponding α-keto acid, 3,4-dimethyl-2-oxopentanoic acid. The reaction requires a suitable amine donor, such as isopropylamine (B41738) or alanine.

Table 2: Key Features of Amine Transaminase-Catalyzed Synthesis

| Feature | Description |

| Enzyme | Amine transaminase (ATA), often engineered for improved activity and stability. |

| Substrate | The corresponding α-keto acid of the target amino acid. |

| Amine Donor | A readily available chiral or achiral amine (e.g., isopropylamine, L-alanine). |

| Cofactor | Pyridoxal-5'-phosphate (PLP). |

| Reaction Conditions | Typically aqueous buffer at mild pH and temperature. |

The equilibrium of the transamination reaction can sometimes be unfavorable. Strategies to drive the reaction towards the product include using a high concentration of the amine donor or removing one of the products from the reaction mixture.

Lipase-Catalyzed Resolution of Amino Acid Esters

Kinetic resolution is a widely used technique for separating enantiomers of a racemic mixture. In this process, an enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted. Lipases are particularly versatile enzymes for this purpose and are often used for the resolution of racemic amino acid esters. mdpi.comnih.gov

The process for resolving a racemic mixture of 2-Amino-3,4-dimethylpentanoic acid esters would typically involve the following:

Esterification of the racemic amino acid.

Enzymatic hydrolysis of the ester in an aqueous medium. The lipase (B570770) will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, while leaving the other enantiomeric ester intact.

Separation of the resulting amino acid and the unreacted amino acid ester.

The choice of lipase, the ester group, and the reaction conditions (e.g., pH, temperature, solvent) are critical factors that influence the efficiency and stereoselectivity of the resolution. mdpi.com Common lipases used for such resolutions include those from Candida antarctica (CAL-A and CAL-B) and Pseudomonas cepacia. researchgate.net

Chemoenzymatic Cascade Approaches

Chemoenzymatic cascade reactions have emerged as powerful tools for the synthesis of chiral amino acids, offering high enantioselectivity and operational simplicity. These one-pot multi-reaction sequences combine the advantages of both chemical and enzymatic catalysts to achieve transformations that would be challenging to accomplish through traditional methods alone.

A notable chemoenzymatic approach involves a three-enzyme cascade to produce novel metal-chelating amino acids. nih.gov This process typically starts with readily available amino acids and synthetically accessible aldehydes. The cascade often involves a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, such as a threonine dehydratase, which catalyzes the dehydration of a β-hydroxy amino acid to form a dehydroamino acid. This intermediate then tautomerizes and hydrolyzes to an α-keto acid. The final step is the re-introduction of the amino group via enzymatic reductive amination or transamination to yield the desired α-amino acid product. nih.gov While this specific cascade has been demonstrated for various aromatic amino acids, the modularity of this approach suggests its potential applicability to the synthesis of aliphatic amino acids like this compound, provided suitable enzymes and substrates are identified.

Another relevant chemoenzymatic strategy involves the use of epoxide hydrolases for the desymmetrization of meso-epoxides. This key step can introduce chirality, which is then carried through a cascade of cyclization reactions to form complex structures. researchgate.net While directly applied to the synthesis of bis-tetrahydrofuran cores of acetogenins, the principle of enzymatic desymmetrization could be adapted for the synthesis of chiral precursors to this compound. researchgate.net For instance, an enzymatic resolution step, potentially using an acylase, could be employed to separate diastereomeric mixtures of a precursor, such as a 2-amino-3-methylpent-4-enoic acid derivative, which can be synthesized via methods like the asymmetric Claisen rearrangement. google.com

The key advantages of chemoenzymatic cascades include minimal workup between steps and the ability to perform reactions under mild conditions. nih.gov However, challenges remain in identifying enzymes that can accommodate bulky substrates and operate efficiently on a practical scale for heterologous expression. nih.gov

Development of Novel Synthetic Pathways and Methodological Advancements

Recent advancements in synthetic organic chemistry have led to the development of novel pathways for accessing non-proteinogenic amino acids. One such approach utilizes a roto-translationally invariant potential (RTIP) to simulate complex reaction processes and discover new synthetic routes. nih.govnih.gov This computational method has been used to explore the prebiotic synthesis of amino acids, identifying key precursors and low-energy reaction mechanisms. nih.govnih.gov For instance, formaldimine has been identified as a pivotal precursor due to its favorable reactivity in coupling reactions. nih.govnih.gov While focused on prebiotic chemistry, these computational insights can inspire the design of new laboratory syntheses for complex amino acids.

Another significant advancement is the enantioselective synthesis of related complex amino acids, such as the Fmoc-protected (2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic acid. This synthesis employs a chiral oxazolidinone to establish the first chiral center with high enantiomeric excess (>95:5 ee). Subsequently, the chiral auxiliary is swapped to Ellman's N-sulfinylimine to set the configuration of the α-amino group with high diastereoselectivity (95:5 dr). researchgate.net The stereochemical integrity of the newly formed chiral centers was confirmed by X-ray crystallography. researchgate.net This methodology demonstrates a robust strategy for controlling stereochemistry in the synthesis of highly substituted amino acids.

Furthermore, the development of scalable synthetic routes for all stereoisomers of related cyclic amino acids, such as 2-aminocyclopentanecarboxylic acid, provides a toolbox for peptide foldamer chemistry. nih.gov These methods often involve steps like reductive amination of a ketoester followed by classical resolution with a chiral acid to separate diastereomers. nih.gov Such strategies could be adapted for the synthesis of acyclic amino acids like this compound.

Optimization of Reaction Conditions for Enhanced Enantiopurity and Yield

Optimizing reaction conditions is crucial for achieving high enantiopurity and yield in the synthesis of chiral amino acids. A variety of factors, including the choice of catalyst, solvent, temperature, and stoichiometry of reagents, can significantly impact the outcome of a reaction.

In the context of asymmetric synthesis, the alkylation of Ni(II) complexes of glycine (B1666218) Schiff bases using a recyclable chiral auxiliary is a well-established method. mdpi.com For the large-scale synthesis of a fluorinated analog of leucine (B10760876), it was found that using only a slight excess (5 mol%) of the base and the alkylating agent was sufficient to achieve optimal yield and stereochemical outcome. mdpi.com The reaction mixture was carefully treated with water to precipitate the major diastereomer with greater than 99% de. mdpi.com

The following table summarizes the optimized conditions for the alkylation step in the synthesis of a (S)-2-amino-4,4,4-trifluorobutanoic acid derivative, which can serve as a model for optimizing the synthesis of this compound.

| Parameter | Optimized Condition |

| Chiral Auxiliary | Recyclable |

| Base | 5 mol% excess |

| Alkylating Reagent | 5 mol% excess |

| Solvent | DMF |

| Temperature | 20-35 °C |

| Workup | Controlled precipitation with water |

In chemoenzymatic syntheses, the choice of enzyme and reaction conditions are paramount. For instance, in the epoxide hydrolase-mediated desymmetrization, screening different enzyme preparations and reaction temperatures is necessary to maximize the enantiomeric excess of the product. researchgate.net

For the synthesis of other complex molecules, such as 2-amino-1,3,4-thiadiazines, the reaction conditions can dictate the product formed. Cyclization of thiosemicarbazide (B42300) with ethyl bromopyruvate in concentrated hydrochloric acid can yield either 2-amino-1,3,4-thiadiazine or 2-hydrazinothiazole derivatives depending on the specific conditions. researchgate.net The rate of subsequent rearrangements of these compounds is also highly dependent on the acid strength and the nature of the substituents. researchgate.net

Scalability Considerations for Preparative and Industrial Synthesis

The transition from a laboratory-scale synthesis to a preparative or industrial-scale process presents several challenges. A scalable synthesis must be cost-effective, safe, and reproducible on a large scale.

A key consideration for scalability is the use of inexpensive starting materials and recyclable auxiliaries. The asymmetric synthesis of a trifluorinated leucine analog, for example, was specifically developed for large-scale preparation (>150 g) and features a recyclable chiral auxiliary, making the process more economical and commercially viable. mdpi.com The entire procedure was reproduced multiple times, demonstrating its reliability for producing hundreds of grams of the target compound. mdpi.com

Operational convenience is another critical factor. The optimized procedure for the aforementioned synthesis was designed to be operationally convenient, which is essential for large-scale production. mdpi.com Similarly, the development of a scalable, one-pot conversion of esters and Weinreb amides to terminal alkynes highlights the importance of minimizing purification steps and handling of hazardous reagents. researchgate.net

For the synthesis of all stereoisomers of 2-aminocyclopentanecarboxylic acid, a scalable process was developed starting from 50 grams of the initial ketoester. nih.gov The process involved straightforward steps like reductive amination and crystallization-induced diastereomer resolution, which are generally amenable to scale-up. nih.gov Contracting with specialized chemical manufacturing organizations can also be a strategy to leverage expertise in developing large-scale syntheses. researchgate.net

The table below outlines key considerations for the scalable synthesis of chiral amino acids.

| Consideration | Importance for Scalability |

| Cost of Starting Materials | Directly impacts the economic viability of the process. |

| Recyclable Auxiliaries/Catalysts | Reduces waste and cost. |

| Operational Simplicity | Minimizes the need for specialized equipment and highly trained personnel. |

| Number of Synthetic Steps | Fewer steps generally lead to higher overall yield and lower cost. |

| Purification Methods | Crystallization is often preferred over chromatography for large-scale purification. |

| Safety of Reagents and Reactions | Essential for ensuring a safe industrial process. |

| Reproducibility | The process must consistently deliver the product with the desired purity and yield. |

Selective Functional Group Manipulations at the Alpha-Amino Moiety

The alpha-amino group of this compound is a primary site for chemical modification, enabling its integration into peptide synthesis and the creation of diverse N-substituted derivatives.

Protection Group Strategies (e.g., Fmoc, Boc)

Fluorenylmethyloxycarbonyl (Fmoc) Protection: The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS). While direct Fmoc protection of this compound has not been extensively detailed, the enantioselective synthesis of the closely related Fmoc-protected (2S,3R)-3,4-dimethyl-2-(methylamino)pentanoic acid provides a relevant and insightful synthetic route. This multi-step synthesis utilizes a chiral oxazolidinone to establish the initial stereocenter, followed by the introduction of the amino group using Ellman's N-sulfinylimine auxiliary. The final Fmoc protection of the secondary amine would then yield the desired product. This sophisticated approach underscores the methodologies that can be adapted for the Fmoc protection of structurally complex and sterically demanding amino acids like this compound.

tert-Butoxycarbonyl (Boc) Protection: The Boc group is an acid-labile protecting group, offering an orthogonal protection strategy to the base-labile Fmoc group. The standard procedure for Boc protection of amino acids involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. This reaction is typically carried out in a mixed solvent system, such as acetone (B3395972) and water, with an organic base like triethylamine. The reaction proceeds at room temperature or with gentle heating to afford the N-Boc protected amino acid in high yield. For sterically hindered amino acids, the reaction conditions can be optimized to ensure complete conversion.

| Protecting Group | Reagent | Typical Conditions |

| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃), aqueous dioxane |

| Boc | (Boc)₂O | Base (e.g., Triethylamine), Acetone/Water |

Acylation and Alkylation Reactions

Acylation: The alpha-amino group of this compound can undergo acylation with various acylating agents, such as acid chlorides and anhydrides, to form amide bonds. This reaction is fundamental in peptide bond formation. Due to the steric hindrance around the alpha-carbon of this amino acid, specialized coupling reagents may be required to achieve efficient acylation, particularly in peptide synthesis. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are commonly employed to activate the carboxylic acid of the incoming amino acid, facilitating its coupling to the amino group of this compound. For particularly challenging couplings involving sterically hindered amino acids, the use of amino acid symmetrical anhydrides has been shown to be an effective method.

Alkylation: N-alkylation of the alpha-amino group introduces further diversity to the amino acid structure. Direct alkylation can be challenging and may lead to over-alkylation. A common strategy involves reductive amination, where the amino acid is reacted with an aldehyde or ketone in the presence of a reducing agent. Alternatively, after protection of the carboxylic acid, the amino group can be alkylated using alkyl halides. The choice of solvent and base is crucial to control the extent of alkylation.

Modifications of the Carboxylic Acid Group

The carboxylic acid moiety of this compound provides another handle for chemical derivatization, allowing for the formation of esters and amides.

Esterification Reactions

Esterification of the carboxylic acid group is a common transformation, often performed to protect the carboxyl group during reactions involving the amino group or to modify the compound's solubility and pharmacokinetic properties. The Fischer esterification is a classic method where the amino acid is heated in an alcohol with a strong acid catalyst, such as sulfuric acid or hydrogen chloride. This is a reversible reaction, and using a large excess of the alcohol can drive the equilibrium towards the ester product. For non-canonical amino acids with unique side chains, masking the carboxyl group as an ester has been shown to increase the rate of cellular uptake and intracellular concentration, which can be beneficial for its incorporation into proteins in living cells.

| Alcohol | Catalyst | Product |

| Methanol | H₂SO₄ | Methyl (2S)-2-amino-3,4-dimethylpentanoate |

| Ethanol | HCl | Ethyl (2S)-2-amino-3,4-dimethylpentanoate |

| Benzyl alcohol | TsOH | Benzyl (2S)-2-amino-3,4-dimethylpentanoate |

Amidation Reactions

The carboxylic acid can be converted to an amide through reaction with an amine. This reaction typically requires activation of the carboxylic acid. Standard peptide coupling reagents, such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (1-hydroxybenzotriazole), are effective for this transformation. These reagents form a reactive intermediate that is then readily attacked by the amine to form the amide bond. This method is versatile and can be used to couple a wide range of amines to the carboxylic acid of this compound.

Side Chain Functionalization and Branched Alkyl Group Derivatization

The branched alkyl side chain of this compound is generally considered chemically inert. Direct functionalization of these unactivated C-H bonds is a significant challenge in organic synthesis. At present, there is a lack of specific, published research detailing the successful side-chain functionalization or derivatization of the branched alkyl group of this compound.

General strategies for C-H functionalization of aliphatic amino acid side chains are an active area of research. These methods often involve transition-metal catalysis or photoredox catalysis to activate the C-H bonds. However, achieving site-selectivity on a complex branched side chain like that of this compound would be a formidable task due to the presence of multiple, chemically similar C-H bonds. Future developments in C-H activation chemistry may provide pathways to selectively modify such non-polar, sterically hindered side chains, opening new avenues for creating novel amino acid derivatives with unique properties.

Synthesis of Analogs and Bioisosteric Derivatives

The strategic modification of the this compound scaffold has been a key area of research to develop novel compounds with tailored properties for various applications, including peptide synthesis and therapeutic agent development. These modifications often involve the synthesis of analogs with altered steric or electronic properties, as well as the creation of bioisosteric derivatives where specific functional groups are replaced with others that retain similar biological activity.

A notable example of derivatization is the synthesis of analogs suitable for peptide synthesis. The parent amino acid, also referred to as γ-methyl-L-leucine or neopentylglycine (Neo), is valued for its high lipophilicity and significant space-filling characteristics. nih.gov These properties are useful in quantitative structure-activity relationship (QSAR) studies of biologically active peptides. nih.gov For incorporation into peptide chains, the amino and carboxyl groups of this compound must be appropriately protected. Research by Fauchère and Petermann in 1981 described the synthesis of three such derivatives, which were prepared to be compatible with standard peptide synthesis protocols. nih.gov The synthesis of the parent amino acid itself was achieved through a modified Strecker synthesis, followed by an enzymatic deamidation in the final step to ensure the correct L-enantiomer was produced. nih.gov

In the realm of bioisosteric derivatives, a significant analog of leucine, which shares structural similarities with this compound, is mefluleucine. wikipedia.org Mefluleucine, with the IUPAC name (2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid, is an investigational drug that showcases a bioisosteric replacement strategy where hydrogen atoms on a terminal methyl group are replaced by fluorine atoms. wikipedia.org This substitution significantly alters the electronic properties of the molecule while maintaining a similar size, a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity. Mefluleucine acts as a modulator of sestrin2, a cellular sensor for the amino acid leucine, and is an activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. wikipedia.org

The synthesis of such fluorinated analogs typically involves multi-step chemical processes that are distinct from the synthesis of the parent amino acid. While specific synthetic routes for mefluleucine are proprietary, the creation of fluorinated amino acids often requires specialized fluorinating agents and protecting group strategies to selectively introduce fluorine atoms into the molecule.

The table below summarizes the key analogs and bioisosteric derivatives of this compound discussed.

| Compound Name | IUPAC Name | Key Structural Modification | Purpose/Application |

| γ-methyl-L-leucine (Neopentylglycine, Neo) | This compound | Parent compound | Peptide synthesis, QSAR studies |

| Mefluleucine | (2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid | Difluorination of the terminal methyl group | Investigational drug for major depressive disorder |

Applications of 2s 2 Amino 3,4 Dimethylpentanoic Acid in Advanced Organic and Medicinal Chemistry

Role as a Chiral Building Block in Complex Molecule Construction

Chiral chemical synthesis is fundamental in the development of new pharmaceuticals and agrochemicals, as biological targets are inherently chiral and their interactions with small molecules require a precise stereochemical match. Amino acids are a primary source of chirality in asymmetric synthesis, where they can be employed as chiral precursors, reagents, auxiliaries, or organocatalysts. researchgate.net

(2S)-2-Amino-3,4-dimethylpentanoic acid, with its defined stereocenter at the α-carbon, serves as an excellent chiral building block. smolecule.com Its structure can be incorporated into larger, more complex molecules, transferring its stereochemical information to the final product. The synthesis of complex natural products and pharmaceuticals often relies on such valuable intermediates to build stereochemically dense structures. The predictable stereochemistry of the (S)-enantiomer allows for its use in stereoselective reactions, where control over the three-dimensional arrangement of atoms is critical for the molecule's ultimate function and biological activity. nih.gov The bulky, branched side chain can also be used to direct the stereochemical outcome of subsequent reactions by sterically shielding one face of the molecule.

Incorporation into Peptide and Peptidomimetic Architectures

The modular nature of peptides makes them highly amenable to modification through the incorporation of unnatural amino acids. mdpi.com Introducing residues like this compound into peptide sequences is a key strategy for creating peptidomimetics with improved drug-like properties.

Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides by sequentially adding amino acid residues to a growing chain anchored to an insoluble polymer resin. peptide.comwikipedia.org The process involves repeated cycles of Nα-protecting group removal, washing, coupling of the next protected amino acid, and further washing. masterorganicchemistry.com

The integration of this compound into a peptide sequence via SPPS follows these general principles. Typically, its amine group is protected with a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group or an acid-labile tert-butyloxycarbonyl (Boc) group. masterorganicchemistry.comcsic.es However, the significant steric hindrance of its side chain can present challenges.

Key SPPS Integration Considerations:

Coupling Reactions: The bulky side chain can slow the rate of amide bond formation. To overcome this, highly efficient coupling reagents such as HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often required to drive the reaction to completion. peptide.com Extended coupling times or double-coupling cycles may also be necessary.

Aggregation: The hydrophobic and bulky nature of the side chain can sometimes contribute to peptide aggregation on the solid support, especially in longer or difficult sequences. This can be mitigated by using specialized resins or solvent systems. peptide.com

While less common for long peptides, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides or for segments used in fragment condensation. libretexts.org In this method, all reactions are carried out in a homogeneous solution, requiring purification after each step.

When incorporating this compound in solution-phase synthesis, the core principles of protecting group strategy and carboxyl group activation are the same as in SPPS. libretexts.orgekb.eg The amino group of one residue must be protected while the carboxyl group of the other is activated (e.g., with DCC or EDC) to facilitate amide bond formation. libretexts.org A key consideration is the purification between steps, which is typically achieved through extraction or crystallization. The steric bulk of this compound can influence the solubility and crystallization properties of the resulting di- or tri-peptides, which must be accounted for during process development.

The incorporation of sterically demanding, non-canonical amino acids like this compound can have profound effects on the resulting peptide's structure and function.

Peptide Conformation: The bulky, aliphatic side chain restricts the rotational freedom around the adjacent peptide bonds (phi and psi dihedral angles). This conformational constraint can be used to stabilize specific secondary structures, such as β-turns or helical folds, which are often crucial for biological activity. mdpi.comresearchgate.net By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to higher affinity.

Proteolytic Stability: Natural peptides are often rapidly degraded by proteases in the body, limiting their therapeutic potential. The unusual side chain of this compound is not recognized by most proteases. Furthermore, its steric bulk can act as a shield, physically blocking protease access to nearby peptide bonds, thereby significantly increasing the peptide's half-life in biological systems.

Receptor Binding: The side chain can be directly involved in interactions with a biological target. Its size and hydrophobicity can be tailored to fit into specific pockets within a receptor's binding site, potentially increasing both the affinity and selectivity of the peptide ligand. By replacing a natural amino acid with this residue, chemists can probe the spatial and chemical requirements of a receptor binding pocket. ddg-pharmfac.net

Utilization in Combinatorial Chemistry and Library Synthesis (e.g., DNA-templated macrocycle libraries)

Combinatorial chemistry enables the rapid synthesis of a large number of compounds, known as a chemical library, which can then be screened for biological activity. wikipedia.orgyoutube.com this compound is a valuable building block for increasing the structural diversity and complexity of these libraries.

Its most sophisticated application is in the construction of DNA-encoded libraries (DELs), particularly DNA-templated macrocycle libraries. nih.govnih.gov In this technology, a DNA tag is attached to each chemical compound, acting as an identifiable barcode. nih.gov The synthesis of the library occurs through sequential, DNA-templated reactions. This compound can be used as one of the variable building blocks in these libraries. smolecule.comnih.gov By incorporating a diverse range of building blocks, including non-canonical amino acids with unique side chains, the resulting library can explore a much wider chemical space. nih.govresearchgate.net In some library designs, it may also be used as a "capping molecule" to terminate reactions and add further diversity. smolecule.com The selection of such libraries against a protein target can lead to the discovery of potent and highly specific inhibitors, as demonstrated by the identification of macrocyclic inhibitors of insulin-degrading enzyme from a 256,000-membered library. nih.govnih.gov

Design and Synthesis of Advanced Synthetic Reagents

Beyond its role as a structural component, this compound can be chemically modified to create advanced reagents for asymmetric synthesis. Amino acids and their derivatives are well-established precursors for chiral auxiliaries, ligands, and organocatalysts. researchgate.net

Chiral Auxiliaries: The amino acid can be attached to a substrate, where its defined stereocenter directs the stereochemical outcome of a reaction on that substrate. After the reaction, the auxiliary is cleaved and can potentially be recovered.

Chiral Ligands: The amino or carboxyl group can be functionalized to create a molecule capable of coordinating to a metal center. The resulting chiral metal complex can then catalyze a variety of asymmetric reactions, such as hydrogenations or C-C bond formations. nih.gov

Organocatalysts: The inherent amine and carboxylic acid functionalities can be leveraged directly or modified to create small organic molecules that catalyze stereoselective reactions, avoiding the use of metals.

The unique steric profile of the 3,4-dimethylpentyl side chain makes it an attractive scaffold for new reagents, as the bulk can create a well-defined chiral environment around a catalytic center, potentially leading to high levels of enantioselectivity in chemical transformations.

Data Tables

Table 1: Summary of Applications for this compound

| Application Area | Specific Role | Key Benefits |

|---|---|---|

| Complex Molecule Construction | Chiral Building Block | Transfers stereochemical information; provides steric influence for subsequent reaction steps. |

| Peptide & Peptidomimetic Design | Unnatural Amino Acid Residue | Restricts peptide conformation; enhances proteolytic stability; modifies receptor binding affinity and selectivity. |

| Combinatorial Chemistry | Library Building Block | Increases structural diversity in small molecule and macrocycle libraries (e.g., DNA-templated libraries). |

| Advanced Reagent Synthesis | Precursor for Catalysts/Auxiliaries | Provides a chiral scaffold for creating new chiral ligands, organocatalysts, and chiral auxiliaries. |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) |

| Fluorenylmethyloxycarbonyl (Fmoc) |

| tert-butyloxycarbonyl (Boc) |

| N,N'-Dicyclohexylcarbodiimide (DCC) |

Biochemical and Molecular Biological Investigations Involving 2s 2 Amino 3,4 Dimethylpentanoic Acid

Probing Enzyme Mechanisms and Substrate Specificity

The unique structural features of non-canonical amino acids like (2S)-2-amino-3,4-dimethylpentanoic acid make them ideal tools for investigating the mechanisms and substrate specificity of enzymes. By introducing an analog of a natural substrate, researchers can map the steric and electronic requirements of an enzyme's active site.

Development of Substrate and Inhibitor Analogs

Synthetic amino acid derivatives are frequently developed to act as specific inhibitors or alternative substrates for enzymes, which is a key strategy in drug development and in the study of metabolic disorders. nih.gov For instance, derivatives of the amino acid leucine (B10760876), a structural isomer of this compound, have been investigated. Mefluleucine, an analog of leucine, modulates the mTORC1 signaling pathway by binding to sestrin2, a cellular sensor for leucine. wikipedia.org

Similarly, analogs of this compound could be synthesized to probe the active sites of enzymes that process branched-chain amino acids. These analogs can help elucidate the binding requirements and catalytic mechanisms of enzymes such as aminotransferases, dioxygenases, and synthetases. The inhibitory potential of such synthetic derivatives against digestive enzymes, for example, is a promising therapeutic approach for managing metabolic diseases. nih.gov

Studies of Protein-Ligand Interactions

The study of protein-ligand interactions is fundamental to understanding biological processes at a molecular level. Non-covalent interactions, including hydrophobic contacts, hydrogen bonds, and cation-π interactions, govern the binding affinity and specificity between a protein and its ligand. mdpi.comnih.gov Aliphatic side chains, such as the one found in this compound, primarily participate in hydrophobic interactions within protein cores or ligand-binding pockets. nih.gov

By substituting a canonical amino acid with an analog like this compound, researchers can systematically probe the contribution of side-chain size, shape, and hydrophobicity to binding affinity. Techniques like NMR spectroscopy can be used to monitor chemical shift perturbations in selectively labeled methyl groups upon ligand binding, providing precise information about the geometry of these interactions. nih.gov Such studies are crucial for fragment-based drug design, where optimizing these weak but numerous interactions is key to improving the potency of initial low-affinity binders. nih.gov

Role in Investigating Metabolic Pathways and Biosynthetic Processes

Non-canonical amino acids can be used to trace and perturb metabolic pathways. The biosynthesis of essential branched-chain amino acids like isoleucine is a well-understood process in plants and bacteria, originating from precursors in central metabolism such as pyruvate (B1213749) and threonine. wikipedia.orglibretexts.orgasm.org

While the specific biosynthetic pathway for this compound is not detailed in available literature, it would likely involve enzymes similar to those in the isoleucine or leucine pathways, such as synthases, isomeroreductases, and aminotransferases. libretexts.org Introducing labeled versions of this amino acid or its precursors into a biological system could help identify the enzymes responsible for its synthesis and its downstream metabolic fate. Furthermore, it could be used to investigate the substrate flexibility of enzymes like L-isoleucine dioxygenase (IDO), which hydroxylates L-isoleucine and other aliphatic amino acids. nih.govnih.gov Studying how IDO interacts with a substrate analog like this compound could provide insights into the enzyme's mechanism and potential for engineering its substrate scope. nih.gov

Structural Biology Applications through Protein Incorporation (e.g., for NMR or X-ray crystallographic studies of modified proteins)

The incorporation of non-canonical amino acids into proteins is a powerful technique in structural biology. It allows for the introduction of unique probes for nuclear magnetic resonance (NMR) spectroscopy or heavy atoms to aid in X-ray crystallography. nih.govnih.gov

Methyl groups are particularly valuable probes in NMR studies of large proteins because they yield intense and well-resolved signals in crowded spectra. nih.gov Selective labeling of isoleucine, valine, and leucine methyl groups is a well-established strategy for studying protein structure and dynamics. utoronto.caresearchgate.net For example, specific precursors can be used to introduce ¹³C-labeled methyl groups at the δ1 position of isoleucine in an otherwise deuterated protein. utoronto.ca This approach enhances NMR sensitivity and allows for the measurement of long-range distance restraints crucial for structure determination. utoronto.ca

Theoretically, a labeled precursor for this compound could be synthesized and incorporated into a protein expressed in a host organism. This would place a unique NMR-active probe in a specific location, enabling detailed analysis of protein-ligand interactions, conformational changes, and dynamics in that region of the protein. nih.gov

| Technique | Application in Structural Biology | Information Gained |

| NMR Spectroscopy | Incorporation of isotopically labeled (e.g., ¹³C, ²H) this compound. | Atomic-resolution insights into protein dynamics, conformational changes, and protein-ligand interaction sites. nih.govutoronto.ca |

| X-ray Crystallography | Incorporation of analogs containing heavy atoms to aid in phasing. | High-resolution 3D structure of the modified protein, revealing detailed molecular architecture. nih.govnih.gov |

Studies on Non-Ribosomal Peptide Synthesis (NRPS) Enzymes

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes found in bacteria and fungi that synthesize a wide array of bioactive peptides, including many antibiotics and immunosuppressants. wikipedia.orgmdpi.com Unlike ribosomal protein synthesis, NRPS assembly lines are not dependent on an mRNA template. Instead, the structure of the final peptide is dictated by the number and organization of modules within the enzyme complex. nih.gov

Each NRPS module is responsible for the incorporation of a specific amino acid into the growing peptide chain. wikipedia.org A key component of each module is the adenylation (A) domain, which is responsible for recognizing and activating a specific amino acid substrate. mdpi.comrsc.org A-domains are known for their ability to incorporate not only the 20 proteinogenic amino acids but also a vast number of non-proteinogenic amino acids, including D-amino acids, N-methylated amino acids, and various branched-chain and fatty amino acids. wikipedia.orgmdpi.com

The substrate specificity of an A-domain is determined by a "code" of approximately 10 amino acid residues that line its binding pocket. mdpi.com The relaxed substrate specificity of some A-domains makes NRPS systems highly adaptable and a key source of chemical diversity in natural products. Studies on NRPS enzymes, such as the bassianolide (B19859) synthetase that incorporates N-methyl-L-Leu, show that the enzymatic context can modify the substrate preference of its domains. nih.gov This inherent flexibility suggests that an NRPS could potentially recognize and incorporate this compound. Introducing this non-canonical amino acid into in vitro NRPS assays would be a direct method to probe the substrate specificity of A-domains and the condensation (C) domains that catalyze peptide bond formation. acs.org Such studies are essential for understanding the principles of NRPS engineering and for the combinatorial biosynthesis of novel peptide-based therapeutics.

| NRPS Domain | Function | Relevance to this compound |

| Adenylation (A) Domain | Selects and activates a specific amino acid as an aminoacyl-adenylate. mdpi.com | Could be tested to see if its binding pocket can accommodate and activate this compound. |

| Thiolation (T) Domain | Covalently tethers the activated amino acid via a phosphopantetheine arm. nih.gov | Would carry the activated this compound to the next domain. |

| Condensation (C) Domain | Catalyzes peptide bond formation between the amino acids on adjacent modules. acs.org | Its specificity could be probed to see if it can catalyze peptide bond formation with the bulky side chain of this amino acid. |

Computational and Theoretical Studies on 2s 2 Amino 3,4 Dimethylpentanoic Acid

Molecular Modeling and Docking Simulations for Interaction Prediction

Detailed molecular modeling and docking simulation studies specifically targeting (2S)-2-amino-3,4-dimethylpentanoic acid are not extensively available in publicly accessible research literature. Such studies are crucial for predicting the binding affinity and interaction patterns of a ligand with a protein's active site. The general approach for such an investigation would involve the three-dimensional modeling of the amino acid and docking it into the binding sites of various enzymes or receptors to elucidate potential biological targets and mechanisms of action. The insights from these simulations, including binding energy and key intermolecular interactions, are fundamental for guiding further experimental studies.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for conformational analysis and spectroscopic predictions)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and properties of molecules. For this compound, DFT could be employed to perform a thorough conformational analysis, identifying the most stable geometries of the molecule. Furthermore, these calculations can predict various spectroscopic properties, such as NMR and IR spectra, which are invaluable for the experimental characterization of the compound. While specific DFT studies on this compound are not readily found, general studies on unnatural amino acids demonstrate the utility of methods like B3LYP in conjunction with basis sets such as 6-311++G(d,p) for accurate predictions of molecular properties and interactions.

Conformational Analysis and Stereochemical Prediction Algorithms

The conformational flexibility of this compound, stemming from its rotatable bonds, can be explored using various computational algorithms. These methods systematically search the conformational space to identify low-energy structures. Understanding the preferred conformations is essential as it dictates how the molecule interacts with biological macromolecules. Stereochemical prediction algorithms can further be used to analyze the impact of its specific stereochemistry on its biological activity and interactions.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling (in the context of derived biological probes)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug discovery for optimizing lead compounds. In the context of biological probes derived from this compound, SAR would involve systematically modifying the chemical structure and assessing the impact on biological activity. QSAR models would then use statistical methods to correlate these structural changes with the observed activity, providing predictive models for designing more potent and selective probes. Currently, there is a lack of published SAR and QSAR studies focused on derivatives of this specific amino acid, highlighting an area for future research to explore its therapeutic potential.

Q & A

Basic: What are the optimal synthetic routes for (2S)-2-Amino-3,4-dimethylpentanoic acid?

Methodological Answer:

The synthesis typically involves enantioselective methods to ensure the (2S) configuration. Key steps include:

- Chiral Pool Synthesis : Starting from L-amino acids (e.g., L-valine or L-leucine) to leverage existing stereochemistry. Modifications at the C3 and C4 positions are achieved via alkylation or methylation using reagents like methyl iodide under controlled pH .

- Asymmetric Hydrogenation : Employing chiral catalysts (e.g., Rhodium-BINAP complexes) for stereocontrol during hydrogenation of α,β-unsaturated precursors .

- Protection-Deprotection Strategies : Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amino group during side-chain modifications .

Critical Considerations : Reaction temperatures (0–25°C) and solvent polarity (e.g., THF vs. DMF) significantly impact yield and enantiomeric excess (ee). Post-synthesis purification via reverse-phase HPLC or crystallization ensures >98% purity .

Basic: How does the stereochemistry of this compound influence its biochemical interactions?

Methodological Answer:

The (2S) configuration dictates binding affinity to biological targets:

- Enzyme Specificity : Stereospecific enzymes (e.g., aminotransferases) recognize the (2S) isomer for catalysis, while the (2R) enantiomer may act as an inhibitor .

- Receptor Interactions : Molecular docking studies show the (2S) isomer aligns with active sites of glutamate-like receptors due to spatial compatibility of the methyl groups at C3/C4 .

Analytical Validation : Chiral chromatography (Chiralpak IA/IB columns) and circular dichroism (CD) spectroscopy are essential for confirming stereochemical integrity .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Contradictions often arise from:

- Variability in Enantiomeric Purity : Impure samples containing (2R) isomers can skew activity data. Validate ee via HPLC and repeat assays with rigorously purified samples .

- Context-Dependent Activity : Biological effects may differ in cell-free vs. cellular systems. For example, mitochondrial uptake efficiency in neurons vs. hepatocytes alters observed metabolic modulation .

Experimental Design Recommendations :- Use isogenic cell lines to control for genetic variability.

- Conduct kinetic assays (e.g., ITC or SPR) to quantify binding constants under standardized conditions .

Advanced: What analytical techniques are critical for ensuring enantiomeric purity during synthesis?

Methodological Answer:

- Chiral HPLC : Utilize columns with cellulose-based stationary phases (e.g., Chiralpak IC) and mobile phases containing hexane/isopropanol for baseline separation of enantiomers .

- NMR Spectroscopy : Mosher’s ester analysis with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) reagents to assign absolute configuration .

- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., Boc-protected forms) to confirm stereochemistry .

Basic: What are the primary applications of this compound in combinatorial chemistry?

Methodological Answer:

- DNA-Templated Libraries : Acts as a capping molecule to terminate macrocycle synthesis, enhancing structural diversity by introducing branched alkyl groups .

- Peptide Mimetics : Incorporation into pseudopeptides to study side-chain steric effects on protease resistance .

Optimization Tips :

Advanced: How do the methyl groups at C3 and C4 positions affect metabolic stability compared to other amino acids?

Methodological Answer:

- Steric Shielding : The 3,4-dimethyl motif reduces susceptibility to oxidative deamination by monoamine oxidases (MAOs), prolonging half-life in vivo compared to unmethylated analogs .

- Comparative Data :

| Compound | Metabolic Half-life (Human Liver Microsomes) | MAO-B Inhibition (IC₅₀) |

|---|---|---|

| This compound | 8.2 ± 0.3 h | 12.5 µM |

| L-Leucine | 1.5 ± 0.2 h | >100 µM |

| L-Valine | 1.8 ± 0.1 h | >100 µM |

Mechanistic Insight : Methyl groups hinder enzyme-substrate complex formation, as shown in molecular dynamics simulations .

Advanced: What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) with this compound?

Methodological Answer:

- Low-Temperature Coupling : Perform reactions at 4°C to minimize base-induced racemization .

- Additive Use : Include HOBt (1-hydroxybenzotriazole) or Oxyma Pure® to suppress epimerization during activation .

- Post-Synthesis Analysis : Use Marfey’s reagent to derivatize and detect D-amino acid contamination via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.